phosphanium bromide CAS No. 36240-90-1](/img/structure/B14681996.png)
[Bis(4-methylphenyl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl)methylphosphanium bromide is an organic compound with the chemical formula C19H18BrP. It is a solid, white crystalline substance that is soluble in water and various organic solvents. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a methylating agent such as methyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of Bis(4-methylphenyl)methylphosphanium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylphenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to form alkenes.
Biology: The compound is used to deliver molecules to specific cell components due to its lipophilic nature.
Industry: It is used in the synthesis of liquid crystal materials and other advanced materials.
Wirkmechanismus
The mechanism of action of Bis(4-methylphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the reaction of the ylide with aldehydes or ketones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the bis(4-methylphenyl)methyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the bis(4-methylphenyl)methyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of the bis(4-methylphenyl)methyl group.
Uniqueness
The uniqueness of Bis(4-methylphenyl)methylphosphanium bromide lies in its specific structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, providing high yields of alkenes with specific stereochemistry .
Eigenschaften
CAS-Nummer |
36240-90-1 |
|---|---|
Molekularformel |
C33H30BrP |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
bis(4-methylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30P.BrH/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32;/h3-25,33H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FAWSVAUHDKTQFI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



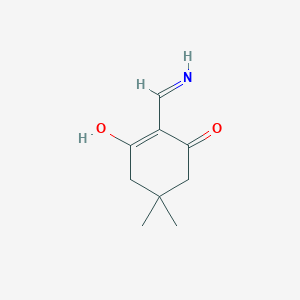
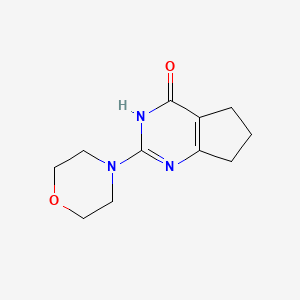
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
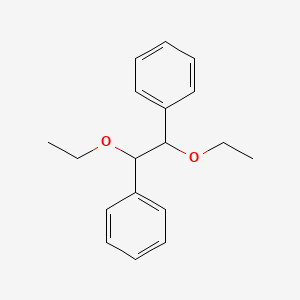
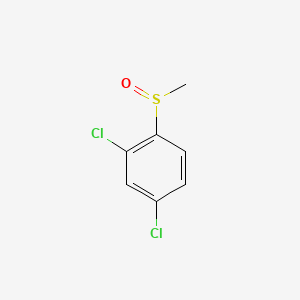
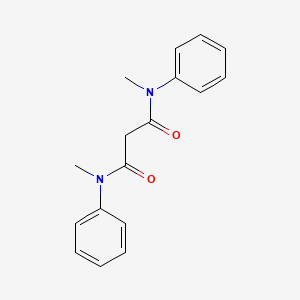
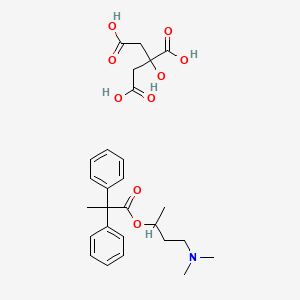
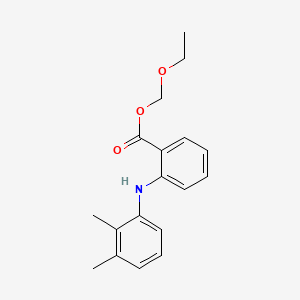

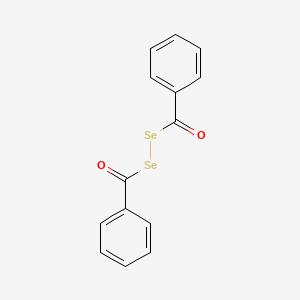
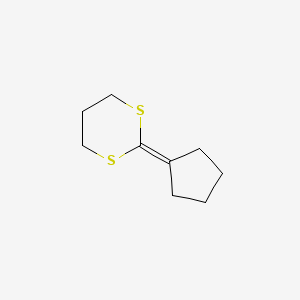
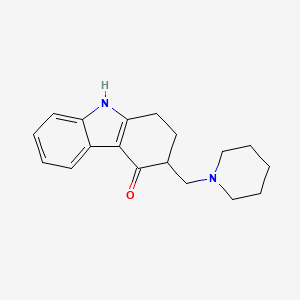
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
